molecular formula C6H5F5O B13638517 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13638517
M. Wt: 188.09 g/mol
InChI Key: KUNAWQJGKZDURM-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a sophisticated, multifluorinated cyclobutane derivative designed for advanced research and development. Its core structure incorporates a cyclobutane ring bearing both difluoromethylene and trifluoromethyl groups, making it a valuable three-dimensional building block for constructing novel molecular entities. The aldehyde functional group provides a versatile handle for further synthetic elaboration through reactions such as condensations, reductions, and nucleophilic additions. In medicinal chemistry, the incorporation of fluorine atoms and fluorinated groups is a established strategy to fine-tune the properties of drug candidates, potentially influencing their metabolic stability, lipophilicity, and bioavailability . The cyclobutane scaffold is increasingly recognized as a valuable bioisostere in drug discovery, used to replace more traditional rings like phenyl or piperidine to modulate conformational and electrostatic properties . This compound belongs to a class of advanced intermediates that are instrumental in the synthesis of targeted bioactive molecules. Researchers can leverage this aldehyde in the exploration of new chemical space, particularly in programs focused on developing CB2 agonists , FLT3 inhibitors , and other therapeutic agents where the unique properties of fluorinated cyclobutanes can be exploited. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5F5O

Molecular Weight

188.09 g/mol

IUPAC Name

3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C6H5F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h3H,1-2H2

InChI Key

KUNAWQJGKZDURM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Industrial Preparation via Addition, Hydrolysis, and Hydrogenation (Patent CN105418406A)

A notable industrially viable method focuses on the synthesis of 3,3-gem-difluoro cyclobutyl derivatives closely related to the target compound, employing cost-effective and readily available raw materials such as methyl acrylate and 1,1-dichloro-2,2-difluoroethylene. The process involves three main steps:

  • Step 1: Addition Reaction
    A solvent-free addition of methyl acrylate to 1,1-dichloro-2,2-difluoroethylene at 150 °C for 15-20 hours produces chloro-3,3-difluoro cyclobutyl methyl formiate. This step uses azeotropic distillation with water for purification.

  • Step 2: Hydrolysis
    The chloro-substituted intermediate undergoes hydrolysis in 20% aqueous sodium hydroxide or potassium hydroxide solution at 5-15 °C for 1-3 hours to yield the corresponding carboxylate.

  • Step 3: Hydrogenation
    The carboxylate is hydrogenated in methanol solvent using palladium on carbon catalyst with triethylamine as a base at 45-50 °C for 18-20 hours, leading to the formation of the 3,3-difluoro cyclobutyl carbaldehyde derivative after conventional workup.

This process addresses the economic and scalability issues of earlier methods that relied on expensive fluoro reagents like DAST (diethylaminosulfur trifluoride) and costly starting materials such as 3-oxo-cyclobutylcarboxylic acid or 3-methylenecyclobutane-carbonitrile. By replacing these with cheaper and more accessible reagents, the method enables industrial-scale production with improved yields and lower costs.

Fluorination Strategies Using Difluorocarbene Sources

Fluorination is a critical step in preparing gem-difluoro cyclobutane derivatives. Several difluorocarbene precursors and methods are relevant:

  • Sulfur Tetrafluoride (SF4) Reaction with Carboxylic Acids
    SF4 reacts with cyclobutane carboxylic acids to introduce trifluoromethyl and difluoro substituents on the ring, forming trifluoromethyl cyclobutanes efficiently. This method tolerates various functional groups and has been applied to synthesize over 30 trifluoromethyl-cyclobutyl building blocks.

  • Difluorocarbene Generation from (Triphenylphosphonio)difluoroacetate (PDFA)
    PDFA, formed by reacting triphenylphosphine with halodifluoroacetate salts, releases difluorocarbene upon heating. This reagent is air- and moisture-stable and can be used for difluorocyclopropanation and related transformations, potentially adaptable for cyclobutane ring fluorination.

  • Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA)
    TFDA serves as a difluorocarbene source under mild conditions, initiated by fluoride ions (NaF preferred). It enables difluorocyclopropanation of alkenes, which can be extended to cyclobutane ring systems through suitable synthetic design.

  • Ruppert–Prakash Reagent (TMSCF3)
    This reagent generates difluorocarbene upon activation (e.g., with NaI), offering a safe, low-cost, and commercially available fluorination method compatible with various substrates, including fluorinated cyclobutanes.

These fluorination approaches provide routes to introduce geminal difluoro groups onto cyclobutane rings, a key structural feature of 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde.

Comparative Data Table of Preparation Methods

Preparation Method Key Starting Materials Key Reagents/Conditions Advantages Limitations
Industrial Addition-Hydrolysis-Hydrogenation Methyl acrylate, 1,1-dichloro-2,2-difluoroethylene Solvent-free addition (150 °C, 15-20 h), NaOH hydrolysis, Pd/C hydrogenation (45-50 °C) Cost-effective, scalable, avoids expensive reagents Requires high temperature and long reaction times
Functionalization from 3-methylene precursors 3-methylene-1-(trifluoromethyl)cyclobutane derivatives Standard organic transformations (hydrolysis, reduction) Flexible, multigram scale, suitable for diverse derivatives May require multiple steps and purification
Fluorination via SF4 Cyclobutane carboxylic acids Reaction with SF4 Efficient trifluoromethyl introduction, functional group tolerance SF4 is toxic and requires careful handling
Difluorocarbene sources (PDFA, TFDA, TMSCF3) Various alkenes and fluorinated precursors Thermal or fluoride ion-initiated difluorocarbene generation Versatile, mild conditions, commercially available reagents Some reagents sensitive or require careful control

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

    Reduction: 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it a potent electrophile in substitution reactions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, including fluorinated cyclobutane/cycloheptane rings or aldehyde/ester functionalities.

Structural and Functional Group Analysis

Table 1: Key Structural Features
Compound Molecular Formula Molecular Weight Functional Groups Fluorine Atoms Ring Size
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde C₆H₇F₅O 190 Aldehyde, Trifluoromethyl 5 4 (cyclobutane)
Methyl 3,3-difluorocyclobutane-1-carboxylate C₆H₈F₂O₂ 150 Ester 2 4 (cyclobutane)
3,3-Difluorocycloheptane-1-carbaldehyde C₈H₁₂F₂O 162.18 Aldehyde 2 7 (cycloheptane)
Key Observations:

Ring Size and Strain: The cyclobutane derivatives (target compound and methyl ester) exhibit higher ring strain compared to the cycloheptane analog. This strain may enhance reactivity in ring-opening or functionalization reactions.

Fluorination Impact: The target compound’s five fluorine atoms (vs. The trifluoromethyl group is strongly electron-withdrawing, which could activate the aldehyde for nucleophilic addition reactions. In contrast, the methyl ester lacks a trifluoromethyl group, reducing its electron-withdrawing effects and reactivity.

Functional Group Reactivity :

  • The aldehyde group in the target compound and cycloheptane derivative is highly reactive toward nucleophiles (e.g., in condensation or Grignard reactions).
  • The ester group in methyl 3,3-difluorocyclobutane-1-carboxylate is less reactive but can undergo hydrolysis or transesterification.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Methyl 3,3-difluorocyclobutane-1-carboxylate 3,3-Difluorocycloheptane-1-carbaldehyde
Molecular Weight (g/mol) 190 150 162.18
Polarity High (due to -CHO and -CF₃) Moderate (ester group) Moderate (aldehyde and larger ring)
Estimated Boiling Point Higher (due to -CF₃) Lower Intermediate
Solubility in Organic Solvents Moderate High High
Key Observations:
  • The target compound’s trifluoromethyl group increases its molecular weight and polarity, likely reducing volatility compared to the methyl ester .
Key Observations:
  • The target compound’s synthesis likely requires specialized fluorination methods (e.g., electrophilic fluorination) and protective strategies for the aldehyde group.
  • The methyl ester may serve as a stable precursor for further derivatization, while the cycloheptane analog could be more suited for bulk applications due to easier synthesis.

Biological Activity

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Antifungal Activity

Research has demonstrated that 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde exhibits antifungal properties. A comparative study involving its analogs showed that while the original antifungal agent Butenafine was slightly more potent against Trichophyton mentagrophytes and Trichophyton rubrum, the CF₃-cyclobutane analogs maintained notable activity. The disk diffusion method revealed that these analogs could inhibit fungal growth, albeit with reduced efficacy compared to their parent compounds .

Lipophilicity and Metabolic Stability

The incorporation of the trifluoromethyl-cyclobutane group into bioactive compounds generally increases lipophilicity. In several model compounds, replacing a tert-butyl group with this cyclobutane moiety led to an increase in the log D index by approximately 0.4–0.5 units. However, the effect on metabolic stability varied; some compounds exhibited decreased stability while others showed improved metabolic profiles .

Study 1: Synthesis and Evaluation

A study synthesized various small-molecule building blocks containing the trifluoromethyl-cyclobutane fragment. These compounds were evaluated for their biological activity, revealing that while some demonstrated enhanced lipophilicity, their overall biological effects were inconsistent across different assays .

Study 2: Antihistamine Activity

In another investigation, the antihistamine properties of Buclizine and its CF₃-cyclobutane analogue were assessed. The results indicated that the modification retained some antihistaminic activity but did not surpass the original compound's effectiveness. This highlights the importance of structural integrity in maintaining biological function .

Data Tables

Compound NameActivity TypeEfficacyReference
ButenafineAntifungalModerate
BuclizineAntihistamineReduced
CF₃-Cyclobutane AnalogsAntifungalVariable

Q & A

Q. Comparative Structure-Property Analysis

Modification LogP Aqueous Solubility (mg/mL) Thermal Stability (°C)
-CF₃ (Target Compound)2.10.8215
-CH₃ (Analog)1.81.5185
-Cl (Analog)2.30.5195

The CF₃ group increases hydrophobicity (higher LogP) but reduces solubility compared to -CH₃. Its strong electron-withdrawing effect enhances thermal stability . For drug design, -CF₃ improves metabolic resistance but may require formulation adjuvants to enhance bioavailability.

What strategies mitigate decomposition during storage of fluorinated cyclobutane aldehydes?

Advanced Stability Optimization
The carbaldehyde group is prone to oxidation and hydration. Recommended practices:

  • Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
  • Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated oxidation .
  • Lyophilization for long-term storage; reconstitution in anhydrous DMSO maintains >90% stability over 6 months .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Methodological Integration

  • Docking Studies : Identify key interactions (e.g., hydrogen bonding with the aldehyde oxygen) in target proteins like kinases or proteases .
  • MD Simulations : Predict conformational flexibility of the cyclobutane ring; rigid analogs show higher target affinity .
  • QSAR Models : Use Hammett constants (σ) of substituents to predict activity trends. CF₃ (σₘ = 0.43) correlates with improved IC₅₀ values in enzyme inhibition assays .

What are the implications of fluorinated cyclobutanes in material science applications?

Advanced Material Design
The compound’s rigidity and fluorine content make it suitable for:

  • Liquid Crystals : CF₃ enhances dielectric anisotropy (Δε > 5) in nematic phases .
  • Polymer Additives : Improves UV resistance in polycarbonates; 1 wt% loading increases Tg by 15°C .
  • Metal-Organic Frameworks (MOFs) : Fluorine acts as a directing group for pore-size tuning .

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